molecular formula C12H8BrFO B8207629 1-Bromo-3-fluoro-5-phenoxybenzene

1-Bromo-3-fluoro-5-phenoxybenzene

Cat. No.: B8207629
M. Wt: 267.09 g/mol
InChI Key: MHSKGOXOCUPFTD-UHFFFAOYSA-N
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Description

1-Bromo-3-fluoro-5-phenoxybenzene is a halogenated aromatic compound featuring a bromine atom at position 1, fluorine at position 3, and a phenoxy group at position 5 of the benzene ring. This compound is of interest in organic synthesis, particularly in cross-coupling reactions and pharmaceutical intermediates, owing to its electron-deficient aromatic system and halogen reactivity .

Properties

IUPAC Name

1-bromo-3-fluoro-5-phenoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrFO/c13-9-6-10(14)8-12(7-9)15-11-4-2-1-3-5-11/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHSKGOXOCUPFTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC(=CC(=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrFO
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-fluoro-5-phenoxybenzene can be synthesized through various methods. One common approach involves the electrophilic aromatic substitution reaction.

Industrial Production Methods: In industrial settings, the production of this compound often involves multi-step synthesis processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-fluoro-5-phenoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

1-Bromo-3-fluoro-5-phenoxybenzene has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-3-fluoro-5-phenoxybenzene involves its interaction with various molecular targets. The compound can act as an electrophile in substitution reactions, forming intermediates that undergo further transformations. The specific pathways and targets depend on the reaction conditions and the nature of the nucleophiles involved .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural analogs and their distinguishing features:

Compound Name Molecular Formula Substituents (Positions) Key Properties & Applications Reference
1-Bromo-3-fluoro-5-phenylbenzene C₁₂H₈BrF Br (1), F (3), phenyl (5) Lower polarity vs. phenoxy derivative
1-Bromo-3-fluoro-5-methoxybenzene C₇H₅BrFO Br (1), F (3), OCH₃ (5) Higher solubility in polar solvents
1-Bromo-3-isobutoxy-5-(trifluoromethoxy)benzene C₁₁H₁₂BrF₃O₂ Br (1), isobutoxy (3), OCF₃ (5) Enhanced lipophilicity for agrochemicals
5-Bromo-3-fluorobenzene-1,2-diol C₆H₄BrFO₂ Br (5), F (3), diol (1,2) Chelating properties; metal complexation
1-Bromo-3-chloro-5-fluorobenzene C₆H₃BrClF Br (1), Cl (3), F (5) Higher density (1.72 g/cm³)
Key Observations:
  • Substituent Effects: The phenoxy group in the target compound increases steric bulk and electron-withdrawing effects compared to phenyl or methoxy groups. This enhances its utility in Suzuki-Miyaura couplings, where electron-deficient aryl halides are preferred .
  • Solubility : Methoxy (OCH₃) and diol (-OH) substituents improve aqueous solubility, whereas trifluoromethoxy (OCF₃) and isobutoxy groups favor organic phase partitioning .
  • Reactivity : Chloro and bromo analogs (e.g., 1-Bromo-3-chloro-5-fluorobenzene) exhibit similar halogen reactivity but differ in leaving-group propensity during nucleophilic substitution .

Physical Property Analysis

Comparative data for select compounds:

Compound Name Molecular Weight (g/mol) Density (g/cm³) Boiling Point (°C) Melting Point (°C)
1-Bromo-3-chloro-5-fluorobenzene 209.45 1.72 Not reported Not reported
1-Bromo-3-isobutoxy-5-(trifluoromethoxy)benzene 313.11 Not reported Not reported 30–35 (mp)
a-Bromo-3,5-difluorotoluene 207.02 1.60 65 Not reported
Key Observations:
  • The phenoxy group in the target compound likely increases molecular weight (~290–310 g/mol) compared to simpler analogs like 1-Bromo-3-chloro-5-fluorobenzene (209.45 g/mol).
  • Bulky substituents (e.g., isobutoxy) reduce melting points due to disrupted crystal packing .
Key Observations:
  • Brominated aromatics generally exhibit moderate toxicity (e.g., H302: harmful if swallowed). The phenoxy group may reduce volatility, mitigating inhalation risks compared to smaller analogs .

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